molecular formula C23H23FN4O2S B2791909 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1110986-70-3

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2791909
CAS No.: 1110986-70-3
M. Wt: 438.52
InChI Key: JKYWYHVVOHWTCI-UHFFFAOYSA-N
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Description

This compound is a pyrido[4,3-d]pyrimidine derivative featuring a 4-fluorobenzyl group at the 6-position and a sulfanyl-linked N-(3-methylphenyl)acetamide moiety at the 2-position. The 4-fluorobenzyl group contributes to lipophilicity and metabolic stability, while the 3-methylphenyl acetamide moiety may influence target binding affinity. The sulfanyl bridge serves as a key linker, modulating electronic and steric properties .

Properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-15-3-2-4-18(11-15)25-21(29)14-31-23-26-20-9-10-28(13-19(20)22(30)27-23)12-16-5-7-17(24)8-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYWYHVVOHWTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine and pyrido-pyrimidine derivatives, which are widely explored for kinase inhibition, anticancer, and anti-inflammatory activities. Below is a detailed comparison with structurally related compounds:

Structural Analogues with Pyrido[4,3-d]pyrimidinone Cores

  • Compound from : Structure: Equimolecular combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide with (methylsulfinyl)methane. Key Differences:
  • Replaces the sulfanyl bridge with a trioxo system.
  • Cyclopropyl and methyl groups at positions 3 and 6/8 alter steric bulk.

Benzothieno[2,3-d]pyrimidine Derivatives

  • Compound from : Structure: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide. Key Differences:
  • Benzothieno[2,3-d]pyrimidine core replaces pyrido[4,3-d]pyrimidinone.
  • 4-Ethoxyphenyl substituent at position 3 increases electron density compared to 4-fluorobenzyl.
  • 4-Methylphenyl acetamide vs. 3-methylphenyl in the target compound.

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Compound from : Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences:
  • Pyrazolo[3,4-d]pyrimidine core with a chromen-2-yl substituent.
  • Dual fluorine atoms on the phenyl and chromene groups enhance electronegativity.
  • Isopropyl benzamide group replaces the 3-methylphenyl acetamide. The isopropyl group may reduce solubility compared to methylphenyl .

Comparative Data Table

Feature Target Compound Compound Compound Compound
Core Structure Pyrido[4,3-d]pyrimidinone Pyrido[4,3-d]pyrimidinone Benzothieno[2,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Substituent at Position 6 4-Fluorobenzyl Cyclopropyl - -
Linker Sulfanyl Trioxo Sulfanyl Ethyl (chromene-linked)
Acetamide Group N-(3-methylphenyl) N-(3-phenyl) N-(4-methylphenyl) N-isopropyl
Halogen Presence Fluorine Fluorine, Iodine None Fluorine (dual)
Solubility Factors Moderate (fluorine, methyl) Low (iodine, cyclopropyl) High (ethoxy) Low (isopropyl)

Research Findings and Implications

  • Target Compound : The sulfanyl bridge and fluorobenzyl group balance solubility and stability, making it a candidate for kinase inhibition studies.
  • Compound : The iodine atom suggests utility in radiotracer development but may pose synthetic challenges.
  • Compound : Enhanced solubility via ethoxy groups could benefit oral bioavailability but requires optimization for metabolic stability.
  • Compound : Chromene rigidity may improve target binding but at the cost of solubility.

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